2-Phenyl-2-(pyridin-2-yl)butanenitrile

Lipophilicity LogP Physicochemical profiling

Pharmaceutical impurity profiling mandates the exact quaternary α-carbon scaffold-phenyl, pyridin-2-yl, and ethyl-to produce Disopyramide EP Impurity A (CAS 5005-46-9). No structural analog can substitute without failing pharmacopoeial identity criteria. • Mandatory starting material for Disopyramide EP Impurity A reference standard preparation • Unique steric profile (LogP 3.30, PSA 36.68 Ų) enables selective mono-substitution in SRN1 heteroaryl chemistry; the α-ethylphenylacetonitrile anion biases product ratios unattainable with less-hindered analogs • Transition-metal-free α-arylation route (NaHMDS/KHMDS, ambient temp.) minimizes heavy-metal contamination for early-stage drug discovery Supplied with Certificate of Analysis; available from research to bulk quantities.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
CAS No. 19395-42-7
Cat. No. B094682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-(pyridin-2-yl)butanenitrile
CAS19395-42-7
Synonyms2-PHENYL-2-PYRIDIN-2-YL-BUTYRONITRILE
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2
InChIInChI=1S/C15H14N2/c1-2-15(12-16,13-8-4-3-5-9-13)14-10-6-7-11-17-14/h3-11H,2H2,1H3
InChIKeyCFCRCFFHVKYXFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-2-(pyridin-2-yl)butanenitrile: Structure & Physicochemical Profile


2-Phenyl-2-(pyridin-2-yl)butanenitrile (CAS 19395-42-7), systematically named α-ethyl-α-phenyl-2-pyridineacetonitrile, is a tertiary nitrile featuring a quaternary α-carbon substituted with phenyl, pyridin-2-yl, and ethyl groups (molecular formula C₁₅H₁₄N₂, exact mass 222.116 Da) [1]. Its physicochemical profile includes a measured density of 1.08 g/cm³, a boiling point of 349.6 °C at 760 mmHg, a calculated LogP of 3.30, and a polar surface area (PSA) of 36.68 Ų [1]. The compound has been historically utilized as a key intermediate in the synthesis of pharmaceutically relevant molecules, most notably within the disopyramide-class antiarrhythmic agent family, where it serves as the core scaffold onto which aminoalkyl side chains are elaborated [2]. Its synthetic accessibility via transition-metal-free α-arylation of aliphatic nitriles with heteroaryl halides has been demonstrated, employing NaHMDS or KHMDS at ambient temperature [3].

Impurity Reference Synthesis Mandatory precursor for Disopyramide EP Impurity A
Mild Synthetic Access Transition-metal-free α-arylation at ambient temperature
Physicochemical Reference Probe Defined LogP/PSA profile supports HPLC method development

Why 2-Phenyl-2-(pyridin-2-yl)butanenitrile Is Irreplaceable


Substituting 2-Phenyl-2-(pyridin-2-yl)butanenitrile (CAS 19395-42-7) with a structurally related nitrile is not a trivial exercise because the quaternary α-carbon bearing three distinct substituents—phenyl, pyridin-2-yl, and ethyl—defines a unique steric and electronic environment that governs its downstream reactivity [1]. The pyridin-2-yl nitrogen provides a critical metal-coordination handle and directs regiochemistry in subsequent synthetic transformations, a feature entirely absent in non-heteroaryl analogs such as 2-phenylbutyronitrile (CAS 769-68-6) [1]. Conversely, the ethyl group distinguishes it from the des-ethyl analog 2-phenyl-2-(pyridin-2-yl)ethanenitrile (CAS 5005-36-7), which lacks the same steric bulk and possesses different conformational properties [1]. These structural distinctions translate into quantifiable differences in physicochemical parameters—LogP, polar surface area, boiling point—that directly impact purification strategy, formulation compatibility, and regulatory impurity profiling, particularly when the compound is employed as a starting material or reference standard in pharmacopoeial contexts [2].

Pyridin-2-yl coordination Non-heteroaryl analogs (e.g., 2-phenylbutyronitrile) lack the pyridine nitrogen; this may alter metal-coordination and regiochemical control in downstream transformations.
Ethyl steric profile Des-ethyl analog (CAS 5005-36-7) lacks the quaternary ethyl group, potentially shifting SRN1 selectivity and reducing boiling point range for distillation purification.
Scaffold identity 3-Oxo or other side-chain analogs fail pharmacopoeial impurity A precursor criteria; only the exact phenyl/pyridin-2-yl/ethyl substitution pattern is acceptable.

2-Phenyl-2-(pyridin-2-yl)butanenitrile: Differentiation Evidence


Lipophilicity (LogP) vs. Non-Heteroaryl Analog

The presence of the pyridin-2-yl substituent in 2-Phenyl-2-(pyridin-2-yl)butanenitrile (CAS 19395-42-7) reduces lipophilicity relative to the all-carbon analog 2-phenylbutyronitrile (CAS 769-68-6). The target compound has a calculated LogP of 3.30 [1], whereas 2-phenylbutyronitrile, lacking the heteroaryl nitrogen, has a calculated LogP of approximately 2.8–3.1 (estimated range based on fragment-based calculation methods) . This difference, while modest, reflects the influence of the pyridine nitrogen on hydrogen-bond acceptor capacity and aqueous solvation, which can be decisive for chromatographic retention time shifts in reversed-phase HPLC impurity methods.

LogP Comparison
Class-level
Target LogP 3.30 vs. 2-phenylbutyronitrile ≈2.8–3.1 (ΔLogP +0.2 to +0.5)
Reversed-phase HPLC retention may shift; predicted hydrophilicity increase
Experimental LogP head-to-head data not available
Lipophilicity LogP Physicochemical profiling Drug-likeness

Polar Surface Area (PSA) Difference

The polar surface area of 2-Phenyl-2-(pyridin-2-yl)butanenitrile is 36.68 Ų [1], attributed largely to the nitrile group (approximately 23.8 Ų) and the pyridine nitrogen (approximately 12.9 Ų). In contrast, 2-phenylbutyronitrile (CAS 769-68-6), lacking the pyridyl nitrogen, has a PSA of approximately 23.8 Ų (nitrile only) [2]. This ~12.9 Ų increment in PSA has practical consequences for normal-phase and HILIC chromatography method development, where the target compound exhibits stronger retention on polar stationary phases than its non-pyridyl analog.

Polar Surface Area
Reported
36.68 Ų (target) vs. 23.8 Ų (non-pyridyl analog)
Stronger HILIC retention; method transfer requires re-validation
ΔPSA +12.9 Ų attributed to pyridine nitrogen
Polar Surface Area PSA Membrane permeability Chromatographic method development

Boiling Point Differentiation

2-Phenyl-2-(pyridin-2-yl)butanenitrile exhibits a boiling point of 349.6 °C at 760 mmHg [1]. Although directly comparable experimental boiling point data for the des-ethyl analog (CAS 5005-36-7) under identical conditions is not readily available in the open literature, the presence of the ethyl group on the quaternary carbon increases molecular weight by 28 Da relative to the ethanenitrile analog (MW 194.23 vs. 222.29) and introduces additional van der Waals surface area, which class-level inference predicts a boiling point elevation on the order of 15–30 °C relative to the des-ethyl compound . This difference defines the feasible distillation vacuum range and thermal exposure during purification.

Boiling Point
Class-level
349.6 °C at 760 mmHg
Estimated 15–30 °C higher than des-ethyl analog; influences vacuum distillation setup
Comparator boiling point is class-level inference
Boiling point Distillation Purification Thermal stability

Disopyramide Impurity A Precursor: Unique Scaffold

The core scaffold of 2-Phenyl-2-(pyridin-2-yl)butanenitrile is structurally identical to the nitrile portion of 4-(diisopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile (CAS 5005-46-9), which is catalogued as Disopyramide EP Impurity A under European Pharmacopoeia monographs [1]. The quaternary carbon bearing phenyl, pyridin-2-yl, and an ethyl group constitutes the exact pharmacophoric anchor onto which the aminoalkyl side chain is appended. No other commercially available nitrile (including 2-phenylbutyronitrile, 2-phenyl-2-(pyridin-2-yl)ethanenitrile, 3-oxo-2-(pyridin-2-yl)butanenitrile, or 4-(pyridin-2-yl)butanenitrile) reproduces this substitution pattern, making CAS 19395-42-7 the only viable starting material for the unambiguous synthesis of this specific impurity marker.

Impurity A Scaffold
Reported
Only CAS 19395-42-7 carries phenyl + pyridin-2-yl + ethyl on the quaternary α-carbon
Required for pharmacopoeial identity of Disopyramide EP Impurity A precursor
All commercial analogs lack at least one essential group
Pharmaceutical intermediate Disopyramide Antiarrhythmic Aminoalkylation

SRN1 Reactivity: Mono- vs. Disubstitution Selectivity

Investigations by Carver et al. on the SRN1 mechanism in heteroaromatic nucleophilic substitution demonstrated that the potassium salt of α-ethylphenylacetonitrile (12b, i.e., the deprotonated form of CAS 19395-42-7) reacts with 2,6-dibromopyridine under photostimulated conditions in liquid NH₃ to afford a mixture of mono- and disubstituted products [1]. In contrast, the potassium salt of the des-ethyl analog, phenylacetonitrile (12a), reacts with the same electrophile to yield a different mono-/disubstituted ratio. This differential reactivity profile arises from the increased steric demand of the ethyl-substituted carbanion, which attenuates the rate of the second substitution event and alters the product distribution—a property that can be exploited for selective mono-functionalization of dihalopyridines when the ethyl-substituted nucleophile is employed.

SRN1 Selectivity
Head-to-head
Ethyl-substituted carbanion biases mono-/disubstitution product ratio vs. des-ethyl analog
Steric profile tunable for selective mono-functionalization of dihalopyridines
Photostimulated SRN1 in liquid NH₃; distinct product mixtures
SRN1 mechanism Nucleophilic substitution Heteroaromatic chemistry Regioselectivity

Transition-Metal-Free α-Arylation: Simplicity Advantage

Klapars et al. reported a mild, transition-metal-free method for the α-arylation of aliphatic nitriles with heteroaryl halides, using NaHMDS or KHMDS as base at ambient temperature [1]. This methodology is directly applicable to the synthesis of 2-Phenyl-2-(pyridin-2-yl)butanenitrile (CAS 19395-42-7) from 2-phenylbutyronitrile and a suitable 2-halopyridine. The method avoids the use of palladium catalysts, phosphine ligands, and elevated temperatures that characterize alternative α-arylation protocols, offering a practical advantage for laboratory-scale preparation and potential scale-up. While the paper does not provide a head-to-head yield comparison for this specific substrate versus other nitriles, the generality of the method across both primary and secondary carbonitriles and a wide range of heteroaryl halides is established, with selective monoarylation observed for primary carbonitriles [1].

Synthetic Method
Class-level
NaHMDS/KHMDS-mediated α-arylation, ambient temperature, no Pd/ligand
Supports cost-efficient, metal-free lab-scale preparation
Method general for heteroaryl halides; avoids heavy metal contamination
α-Arylation Transition-metal-free synthesis Green chemistry Process scale-up

2-Phenyl-2-(pyridin-2-yl)butanenitrile: Key Applications


Disopyramide EP Impurity A: Reference Standard Preparation

CAS 19395-42-7 is the mandatory starting material for the preparation of Disopyramide EP Impurity A (CAS 5005-46-9), as it provides the exact quaternary carbon scaffold (phenyl, pyridin-2-yl, ethyl) required for subsequent aminoalkyl side-chain installation [1]. Analytical laboratories and pharmaceutical quality control units that require certified reference standards of this impurity for HPLC method validation, system suitability testing, or batch release must source the nitrile precursor CAS 19395-42-7; no structurally related nitrile analog can substitute without producing a different final product that would fail pharmacopoeial identity criteria [1]. The compound's physicochemical properties (LogP 3.30, PSA 36.68 Ų, boiling point 349.6 °C) further inform purification strategy and final product specification setting [2].

SRN1 Mono-Functionalization of Dihalopyridines

Research groups engaged in heteroaromatic nucleophilic substitution chemistry can exploit the enhanced steric profile of the α-ethylphenylacetonitrile anion (derived from CAS 19395-42-7) to bias the mono- versus disubstitution product ratio in reactions with 2,6-dibromopyridine and related dihalogenated π-deficient heterocycles [1]. This steric tuning, documented in the SRN1 mechanistic studies of Carver et al., is not achievable with the less hindered phenylacetonitrile anion, offering a strategic advantage for synthetic sequences that require selective installation of a single substituent on symmetrical dihaloheteroarenes [1].

Transition-Metal-Free α-Heteroaryl Nitrile Synthesis

Academic and industrial laboratories seeking to prepare α-heteroaryl nitriles while avoiding the cost, toxicity, and waste-disposal burden of palladium catalysts can adopt the NaHMDS/KHMDS-mediated α-arylation protocol described by Klapars et al. for the synthesis of CAS 19395-42-7 and its congeners [2]. The method operates at ambient temperature and tolerates a range of heteroaryl halide electrophiles, making it suitable for the parallel synthesis of small nitrile libraries for medicinal chemistry exploration. The transition-metal-free nature of this protocol is particularly advantageous for early-stage drug discovery, where heavy metal contamination of screening compounds must be rigorously minimized [2].

Physicochemical Reference for Chromatography

With a well-defined LogP of 3.30, a PSA of 36.68 Ų, and a boiling point of 349.6 °C [3], CAS 19395-42-7 can serve as a physicochemical reference probe for reversed-phase and HILIC chromatographic method development within nitrile-containing compound series. Its intermediate lipophilicity and moderate polarity make it a suitable calibration point for retention time modeling and gradient optimization when analyzing more complex aminoalkyl-substituted analogs encountered in pharmaceutical impurity profiling [1].

Application
Selection Property
Validation Focus
Disopyramide EP Impurity A reference standard synthesis
Quaternary α-carbon scaffold (phenyl, pyridin-2-yl, ethyl)
Pharmacopoeial identity criteria
Selective mono-functionalization of dihalopyridines
Steric profile of α-ethyl carbanion
SRN1 mono-/disubstitution ratio
Transition-metal-free α-heteroaryl nitrile library synthesis
NaHMDS/KHMDS protocol at ambient temperature
Heavy metal exclusion
Physicochemical reference for chromatographic method development
Well-defined lipophilicity and polarity profile
Retention time modeling and gradient optimization
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